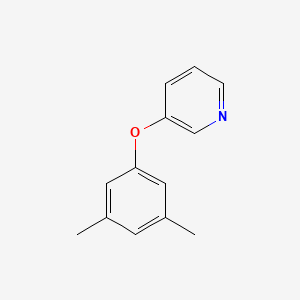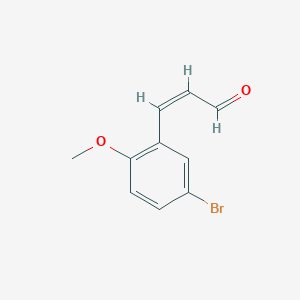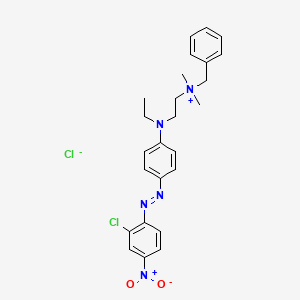
CID 54092976
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane is a chemical compound with the molecular formula C15H32O3Si4. It is a member of the trisiloxane family, characterized by the presence of three silicon atoms connected by oxygen atoms, with various organic groups attached to the silicon atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of 1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane typically involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity .
Análisis De Reacciones Químicas
1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl group can be substituted with other organic groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and organometallic reagents for substitution.
Aplicaciones Científicas De Investigación
1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Mecanismo De Acción
The mechanism of action of 1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cell membranes and proteins, influencing their structure and function. The silicon-oxygen backbone provides flexibility and stability, allowing the compound to form stable complexes with other molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane can be compared with other similar compounds, such as:
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane: This compound has a similar structure but with different methyl group arrangements, leading to variations in its chemical and physical properties.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another related compound with different applications in agriculture and cosmetics. The uniqueness of 1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane lies in its specific arrangement of phenyl and methyl groups, which confer distinct properties and applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H23O2Si3 |
|---|---|
Peso molecular |
283.56 g/mol |
InChI |
InChI=1S/C12H23O2Si3/c1-16(2,3)13-15(14-17(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clave InChI |
NYHQFQVQKUYQBJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




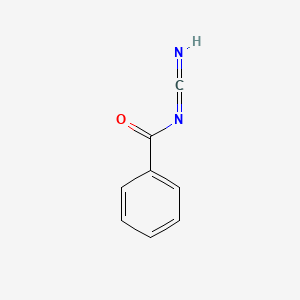



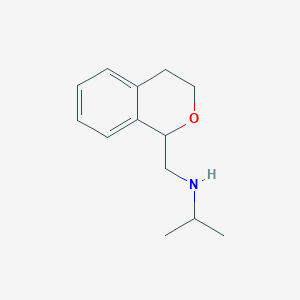
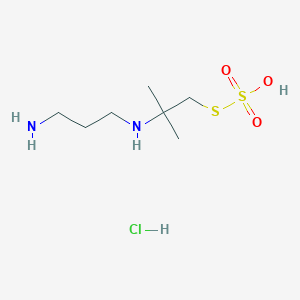
![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
